molecular formula C15H20N4O B2685216 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide CAS No. 1448028-13-4

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide

Cat. No.: B2685216
CAS No.: 1448028-13-4
M. Wt: 272.352
InChI Key: FSCUQVPODOLGKX-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a compound that belongs to the class of pyridine derivatives These compounds are known for their significant biological and therapeutic value

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves the use of toluene as a solvent, with C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). This reaction is mild and metal-free . Another method involves the use of ethyl acetate as a solvent, with one-pot tandem cyclization/bromination promoted by TBHP .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The pyridine and pyrazole rings in the compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,2-dimethyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-9-11-19-10-7-13(18-19)12-6-4-5-8-16-12/h4-8,10H,9,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCUQVPODOLGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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